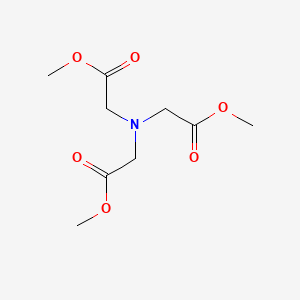

Trimethyl 2,2',2''-nitrilotriacetate

Description

Contextualization of Nitrilotriacetic Acid (NTA) Derivatives in Contemporary Chemical Science

Nitrilotriacetic acid (NTA) is an aminopolycarboxylic acid that acts as a tripodal, tetradentate ligand, forming stable coordination complexes with numerous metal ions. wikipedia.org Its derivatives are a class of compounds where the basic NTA structure is modified to fine-tune its chemical and physical properties. These modifications can include altering the length of the carboxylate arms, introducing different functional groups, or, as in the case of Trimethyl 2,2',2''-nitrilotriacetate, esterifying the carboxyl groups.

In contemporary chemical science, NTA derivatives are indispensable tools. A significant application lies in the field of life sciences, particularly in the purification of recombinant proteins. The development of the His-tag system, where a polyhistidine tag is genetically fused to a protein, has revolutionized protein purification. wikipedia.org NTA derivatives, immobilized on a solid support and charged with nickel(II) or other metal ions, selectively bind to the His-tag, allowing for efficient separation of the target protein from a complex mixture. wikipedia.orggbiosciences.com This technique, known as immobilized metal affinity chromatography (IMAC), is a testament to the practical importance of NTA and its functionalized analogues. gbiosciences.com Beyond protein purification, NTA derivatives are investigated for their roles in catalysis, environmental remediation, and as contrast agents in medical imaging.

Significance of Esterification in Modulating NTA-Based Ligand Properties

Esterification of the carboxylic acid groups of NTA to form compounds like this compound significantly alters the ligand's properties. The primary change is the removal of the acidic protons and the conversion of the carboxylate anions into neutral ester groups. This has several important consequences:

Solubility: The ester is generally more soluble in organic solvents and less soluble in aqueous solutions compared to the parent acid or its salts. This property is crucial for its application in certain analytical techniques and for its use in non-aqueous reaction media.

Coordinating Ability: The ester form, with its carbonyl oxygens, possesses different coordination capabilities compared to the carboxylate groups of NTA. While the lone pairs on the ester oxygens can still participate in coordination, the strength and nature of the interaction with metal ions are altered. The strong electrostatic interaction of the anionic carboxylate groups is replaced by weaker dipole-dipole interactions of the ester groups.

Reactivity and Role as a Protecting Group: The ester groups can serve as protecting groups for the carboxylic acid functionalities. organic-chemistry.org This is a fundamental concept in organic synthesis, allowing other parts of a molecule to be modified without interference from the acidic protons of the carboxylic acids. The ester can later be hydrolyzed back to the carboxylic acid under specific conditions. This temporary modification is vital in the synthesis of more complex NTA derivatives.

Analytical Applications: The conversion of NTA to its trimethyl ester is a key step in its quantitative determination by gas chromatography. cdnsciencepub.comtandfonline.com The ester is more volatile than the non-derivatized acid, allowing it to be analyzed by this powerful separation technique.

Historical Overview of Research Pertaining to Nitrilotriacetate Esters

The synthesis and study of nitrilotriacetic acid date back to the late 19th and early 20th centuries, with its chelating properties being extensively investigated in the mid-20th century. The development of its ester derivatives, including this compound, is closely tied to the advancement of analytical and synthetic organic chemistry.

A significant early application that spurred research into nitrilotriacetate esters was the need for sensitive and specific methods for the determination of NTA in environmental samples. In the 1970s, concerns about the environmental impact of phosphate-based detergents led to the consideration of NTA as a substitute. wikipedia.org This prompted the development of analytical methods to monitor its presence in water systems. A key method developed during this period involved the conversion of NTA to its more volatile trimethyl ester, which could then be readily analyzed by gas chromatography. cdnsciencepub.com This analytical application provided a practical impetus for the synthesis and characterization of this compound.

In the realm of synthetic chemistry, the use of esterification as a means to protect carboxylic acid groups has been a long-standing strategy. organic-chemistry.org As the importance of NTA and its derivatives as ligands and building blocks grew, so did the application of standard organic chemistry techniques, including esterification, to this class of compounds. This allowed for the synthesis of more complex and functionalized NTA-based molecules for a variety of applications.

Current Research Landscape and Emerging Trends for this compound

While much of the foundational research on this compound was driven by analytical needs, the current research landscape is more diverse. Emerging trends focus on leveraging the unique properties of the ester for applications in materials science and biotechnology.

One area of interest is the use of NTA esters in the synthesis of functionalized polymers and surfaces. By incorporating the this compound moiety into a polymer backbone or onto a surface, and then deprotecting the ester groups, researchers can create materials with a high density of NTA ligands. These materials can then be used for applications such as high-capacity protein purification resins, biosensors, and platforms for studying protein-protein interactions.

The development of novel NTA-based ligands with enhanced properties continues to be an active area of research. nih.govucd.ie While this compound itself may not be the final functional ligand in many applications, it serves as a crucial intermediate in the synthesis of more complex derivatives. Research is focused on creating NTA analogues with improved affinity and specificity for target molecules, as well as ligands that are responsive to external stimuli.

Research Gaps and Motivations for Advanced Investigations of this compound

Despite its utility as a synthetic intermediate and analytical derivative, there are several research gaps concerning this compound itself. A significant portion of the available literature focuses on its parent compound, NTA, with the properties of the trimethyl ester being less thoroughly investigated.

Key research gaps include:

Detailed Coordination Chemistry: While the coordination chemistry of NTA is well-established, a comprehensive study of the coordination behavior of this compound with a wide range of metal ions is lacking. Understanding how the ester groups influence the geometry and stability of the resulting metal complexes is crucial for designing new applications.

Comparative Ligand Performance: There is a need for systematic studies that directly compare the performance of this compound as a ligand with other NTA derivatives and common chelating agents. Such studies would provide valuable data for selecting the optimal ligand for a specific application.

Exploration of Novel Applications: The potential applications of this compound beyond its role as a synthetic intermediate and analytical derivative have not been fully explored. For instance, its use in catalysis or as a component in functional materials warrants further investigation.

The motivation for advanced investigations into this compound stems from the broader drive to develop new and improved chelating agents for a variety of technological challenges. A deeper understanding of the structure-property relationships in NTA derivatives, including the esters, will enable the rational design of next-generation ligands with tailored functionalities.

Scope and Objectives of Focused Research on this compound

Focused research on this compound should aim to address the identified research gaps and expand its utility in chemical science. The primary objectives of such research should include:

Comprehensive Synthesis and Characterization: To develop and optimize synthetic routes to this compound and to thoroughly characterize its chemical and physical properties using a range of modern analytical techniques.

Systematic Investigation of Coordination Chemistry: To systematically study the coordination of this compound with a variety of metal ions, determining the stoichiometry, stability, and structure of the resulting complexes.

Evaluation of Performance in Key Applications: To evaluate the performance of this compound in selected applications, such as in model catalytic systems or as a component in the fabrication of functional surfaces, and to compare its efficacy with existing compounds.

Exploration of its Role as a Building Block: To utilize this compound as a versatile building block for the synthesis of novel, functionalized NTA derivatives with tailored properties for specific applications in areas such as biotechnology and materials science.

By pursuing these objectives, the scientific community can gain a more complete understanding of this compound and unlock its full potential as a valuable compound in the chemist's toolbox.

Compound Information

| Compound Name |

| This compound |

| Nitrilotriacetic Acid |

| Nickel(II) |

| Polyhistidine |

| Methanol (B129727) |

| Chloroacetic acid |

| Triethanolamine |

| Formaldehyde |

| Sodium cyanide |

| Hydrogen cyanide |

| Ammonia |

| Ethylenediaminetetraacetic acid (EDTA) |

| Diethylenetriaminepentaacetic acid (DTPA) |

| N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA) |

| L-glutamic acid diamine tetraacetic acid (GLDA) |

| Methylglycinediacetic acid (MGDA) |

| 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) |

| N-(2-hydroxyethyl)iminodiacetic acid (HEIDA) |

| Ethylenediamine-N,N'-disuccinic acid (EDDS) |

| L-aspartic acid-N,N'-diacetic acid (ASDA) |

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H15NO6 | nih.gov |

| Molecular Weight | 233.22 g/mol | nih.gov |

| IUPAC Name | methyl 2-[bis(2-methoxy-2-oxoethyl)amino]acetate | nih.gov |

| CAS Number | 22241-07-2 | nih.gov |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Source |

|---|---|---|

| Mass Spectrometry (GC-MS) | Top 5 Peaks (m/z): 174, 45, 146, 42, 233 | nih.gov |

| 13C NMR Spectroscopy | Data available in spectral databases. | Current time information in Delhi, IN. |

| Infrared Spectroscopy | Data available in spectral databases. | Current time information in Delhi, IN. |

Structure

3D Structure

Properties

CAS No. |

22241-07-2 |

|---|---|

Molecular Formula |

C9H15NO6 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

methyl 2-[bis(2-methoxy-2-oxoethyl)amino]acetate |

InChI |

InChI=1S/C9H15NO6/c1-14-7(11)4-10(5-8(12)15-2)6-9(13)16-3/h4-6H2,1-3H3 |

InChI Key |

NHKRXCTYPGGSTL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN(CC(=O)OC)CC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Considerations for Trimethyl 2,2 ,2 Nitrilotriacetate

Esterification Protocols for the Synthesis of Trimethyl 2,2',2''-nitrilotriacetate

The conversion of the carboxylic acid groups of nitrilotriacetic acid to their corresponding methyl esters is the cornerstone of this compound synthesis. This is accomplished through several esterification protocols, each with its own set of advantages and specific applications.

Direct Esterification Approaches

Direct esterification, most notably the Fischer-Speier esterification, represents the most conventional and widely employed method for the synthesis of this compound. tamu.edumit.edursc.org This acid-catalyzed reaction involves the direct treatment of nitrilotriacetic acid with an excess of methanol (B129727). rsc.org The reaction is an equilibrium process, and to drive it towards the formation of the trimethyl ester, it is crucial to remove the water produced during the reaction or to use a large excess of the alcohol. tamu.edumit.edu

Commonly, strong mineral acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are used as catalysts. tamu.eduoperachem.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. dtu.dk

A typical laboratory procedure involves dissolving the carboxylic acid in a significant excess of methanol, followed by the cautious addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated under reflux to achieve the desired conversion. tamu.eduoperachem.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). tamu.edu Upon completion, the excess methanol is typically removed under reduced pressure, and the crude product is purified through extraction and washing steps to remove the acid catalyst and any unreacted starting material. operachem.com

Table 1: Illustrative Reaction Conditions for Direct Esterification of a Carboxylic Acid

| Parameter | Condition | Reference |

| Carboxylic Acid | Benzoic Acid | operachem.com |

| Alcohol | Methanol (25 ml for 610 mg acid) | operachem.com |

| Catalyst | Concentrated Sulfuric Acid (0.1 ml) | operachem.com |

| Temperature | 65°C | operachem.com |

| Reaction Time | Until completion (monitored) | operachem.com |

| Yield | 90% (for Methyl Benzoate) | operachem.com |

Note: This table provides a general example of Fischer esterification conditions and is not specific to nitrilotriacetic acid, for which detailed public data is scarce.

Transesterification Methodologies

Transesterification offers an alternative route to this compound, involving the reaction of an existing ester of nitrilotriacetic acid (for instance, an ethyl or other alkyl ester) with methanol in the presence of a catalyst. rsc.org This method is particularly useful when the starting nitrilotriacetic acid is available in an esterified form or when direct esterification proves challenging.

The reaction mechanism involves the nucleophilic attack of methanol on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses to form the desired methyl ester and the alcohol from the original ester. rsc.org Like direct esterification, transesterification is also an equilibrium-controlled process. To shift the equilibrium towards the product, a large excess of methanol is typically employed. rsc.org

Catalysts for transesterification can be acidic or basic. rsc.org Acid catalysts function similarly to those in direct esterification by activating the carbonyl group. rsc.org Base catalysts, on the other hand, work by deprotonating the alcohol, thereby increasing its nucleophilicity. rsc.org The choice of catalyst depends on the specific substrates and desired reaction conditions.

While a versatile technique for many ester syntheses, specific documented applications of transesterification for the large-scale production of this compound are not extensively reported in readily available literature. However, the general principles are well-established in organic synthesis. nih.govmdpi.comorganic-chemistry.org

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, and its application to esterification is well-documented. google.comresearchgate.netsciepub.com This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times compared to conventional heating methods. google.comresearchgate.net

In the context of this compound synthesis, a microwave-assisted approach would involve subjecting a mixture of nitrilotriacetic acid, methanol, and a suitable catalyst to microwave irradiation in a dedicated reactor. google.com The ability of polar molecules like methanol to efficiently absorb microwave energy leads to rapid and uniform heating, which can significantly enhance the reaction rate. google.com

Microwave synthesis can be performed in both open and closed vessel systems. Closed-vessel systems allow for reactions to be conducted at temperatures and pressures above the boiling point of the solvent, further accelerating the reaction. google.com The optimization of microwave-assisted esterification involves careful control of parameters such as microwave power, temperature, and reaction time to maximize yield and minimize the formation of byproducts. google.com

Table 2: General Parameters for Microwave-Assisted Esterification

| Parameter | General Range/Condition | Reference |

| Microwave Power | Operator-selectable (e.g., up to 300W) | sciepub.com |

| Temperature | Often elevated (e.g., 100-175°C) | google.comsciepub.com |

| Reaction Time | Significantly reduced (minutes vs. hours) | google.comresearchgate.net |

| Solvent | Alcohol reactant or other suitable solvent | google.com |

| Pressure | Can be elevated in closed-vessel systems | google.com |

Note: This table outlines general parameters for microwave-assisted synthesis and is not based on a specific protocol for this compound.

Solvent-Free Synthetic Protocols

Solvent-free synthesis, also known as solid-state reaction or neat reaction, offers significant environmental and economic advantages by eliminating the need for a solvent. These reactions often lead to higher efficiency, easier product separation, and reduced waste generation.

For the synthesis of this compound, a solvent-free approach would involve the direct reaction of nitrilotriacetic acid with a stoichiometric or slight excess of methanol in the presence of a catalyst, typically under heating. The absence of a solvent can sometimes lead to higher reaction rates due to the increased concentration of the reactants.

While specific examples for the solvent-free esterification of nitrilotriacetic acid are not widely documented, the principles have been successfully applied to the esterification of other carboxylic acids. nih.govresearchgate.net For instance, the esterification of benzoic acids with alcohols has been achieved under solvent-free conditions using modified montmorillonite (B579905) K10 as a solid acid catalyst. researchgate.net Such methodologies could potentially be adapted for the synthesis of this compound.

Selection and Optimization of Reaction Conditions for High Purity Synthesis

Achieving a high yield and purity of this compound is critically dependent on the careful selection and optimization of reaction parameters. Key factors that influence the outcome of the synthesis include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.

Catalyst Systems in this compound Synthesis

The catalyst plays a pivotal role in the esterification of nitrilotriacetic acid, facilitating the reaction by providing an alternative, lower-energy reaction pathway. A variety of catalyst systems can be employed, each with its own characteristics.

Brønsted Acids: As mentioned previously, strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are the most common catalysts for Fischer esterification. tamu.eduoperachem.com They are effective and inexpensive, but their corrosive nature and the need for neutralization during workup can be drawbacks.

Lewis Acids: Lewis acids can also catalyze esterification reactions. For example, titanium and zirconium compounds have been utilized as catalysts in both esterification and transesterification processes. These catalysts are often effective under milder conditions.

Solid Acid Catalysts: To overcome the issues associated with homogeneous acid catalysts, heterogeneous solid acid catalysts have been developed. These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and acid-activated clays (B1170129) like montmorillonite K10. researchgate.netelsevierpure.commdpi.com The primary advantage of solid acid catalysts is their ease of separation from the reaction mixture by simple filtration, allowing for catalyst recycling and a simplified purification process. For instance, the esterification of caprylic acid with methanol has been successfully catalyzed by chitosan (B1678972) with sulfonic acid groups. chemrxiv.org Similarly, 12-tungstophosphoric acid supported on SnO₂ has shown efficacy in the esterification of palmitic acid. recercat.cat

The selection of the optimal catalyst system depends on factors such as the desired reaction conditions (temperature, solvent), the scale of the synthesis, and considerations for environmental impact and cost-effectiveness.

Table 3: Comparison of Catalyst Types for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | H₂SO₄, p-TsOH | High activity, low cost | Corrosive, difficult to separate, neutralization required |

| Lewis Acids | Ti(IV) compounds, Zr(IV) compounds | Often milder conditions, high selectivity | Can be sensitive to moisture, may require specific ligands |

| Solid Acid Catalysts | Ion-exchange resins, zeolites, modified clays | Easy separation, recyclable, often less corrosive | Can have lower activity than homogeneous catalysts, potential for pore diffusion limitations |

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of the Fischer esterification are significantly influenced by temperature. As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate by providing the molecules with sufficient activation energy. nih.govresearchgate.net For the synthesis of this compound, the reaction is typically conducted at the reflux temperature of methanol (approximately 65°C at atmospheric pressure). operachem.com Operating at reflux ensures a constant, controlled temperature and allows the reaction to proceed at a reasonable rate without boiling off the reactants. patsnap.com

The reaction rate follows second-order kinetics, being first order with respect to both the carboxylic acid and the alcohol. jptcp.com The rate is also dependent on the concentration of the acid catalyst. ijarsct.co.in

| Parameter | Influence on Reaction Rate | Typical Condition |

| Temperature | Rate increases with temperature. | Reflux (approx. 65°C for Methanol) |

| Pressure | Minimal effect at standard conditions. | Atmospheric Pressure |

This table illustrates the general influence of temperature and pressure on the Fischer esterification process for this compound.

Pressure does not play a significant role in the kinetics of this liquid-phase reaction under standard laboratory conditions. The reaction is typically carried out at atmospheric pressure. Employing higher pressures would require specialized equipment (an autoclave) to increase the reaction temperature beyond the normal boiling point of methanol, which could accelerate the reaction but may also lead to degradation of the reactants or products.

Stoichiometric Control and Yield Optimization

Fischer esterification is a reversible reaction, meaning the reaction can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions. masterorganicchemistry.com To achieve a high yield of this compound, the equilibrium must be shifted to the product side, in accordance with Le Châtelier's principle. cerritos.edu

Two primary strategies are employed for yield optimization:

Use of Excess Reactant: A large stoichiometric excess of one reactant is used to drive the equilibrium forward. In this synthesis, methanol is significantly less expensive and more easily removed than Nitrilotriacetic Acid, so it is used in large excess, often serving as the reaction solvent as well. patsnap.comcerritos.edu

Removal of Water: The removal of water as it is formed is a crucial step for driving the reaction to completion. patsnap.comorganic-chemistry.org This can be accomplished by using a dehydrating agent or, in larger-scale preparations, by azeotropic distillation using a Dean-Stark apparatus with a co-solvent like toluene. operachem.com

The amount of acid catalyst is also a critical parameter. A higher catalyst concentration increases the reaction rate, but an excessive amount can cause side reactions, such as dehydration of the alcohol or degradation of the product. Typically, a catalytic amount, such as a few drops of concentrated sulfuric acid for a laboratory-scale reaction, is sufficient. chembam.comwvu.edu

| Factor | Method for Optimization | Rationale |

| Reactant Ratio | Use a large excess of methanol (e.g., 10-20 fold molar excess). | Shifts equilibrium towards ester product. |

| Byproduct | Continuous removal of water. | Prevents reverse reaction (hydrolysis). |

| Catalyst | Use a catalytic amount of strong acid (e.g., H₂SO₄). | Increases reaction rate without promoting significant side reactions. |

This interactive table summarizes key strategies for optimizing the yield of this compound.

Precursor Sourcing and Purity Requirements for Nitrilotriacetic Acid

The primary precursor for the synthesis of this compound is Nitrilotriacetic Acid (NTA). NTA has been in commercial production since the 1930s. nih.gov The most common industrial synthesis involves the reaction of ammonia, formaldehyde, and a cyanide source (like hydrogen cyanide or sodium cyanide). wikipedia.orgprocurementresource.com An older method involves the oxidation of triethanolamine. wikipedia.org

Commercial NTA is available in high purity, often exceeding 99%. nih.gov However, it can contain several impurities stemming from its manufacturing process. The purity of the starting NTA is crucial for obtaining a high yield and high purity of the final ester product. Impurities can interfere with the esterification reaction or lead to the formation of undesired byproducts that complicate the purification process.

Common Impurities in Commercial NTA and Their Potential Impact:

| Impurity | Source | Potential Impact on Esterification |

| Iminodiacetic acid | Incomplete reaction during NTA synthesis. | Can also be esterified, leading to impurities in the final product. |

| Sodium Salts (e.g., Na₂SO₄) | Residuals from pH adjustments or side reactions. | Generally inert but reduce the effective concentration of NTA. |

| Formaldehyde/Cyanide | Unreacted starting materials. | Can lead to undesirable side reactions under acidic, heated conditions. |

| Water | Incomplete drying of the precursor. | Inhibits the esterification reaction by shifting the equilibrium to the left. |

This table outlines common impurities found in the precursor Nitrilotriacetic Acid and their effects on the synthesis of its trimethyl ester.

For laboratory and fine chemical synthesis, using reagent-grade NTA with a specified purity of 99.5% or higher is recommended to minimize the impact of these impurities. nih.gov The precursor should be thoroughly dried before use to remove any residual moisture.

Isolation and Purification Techniques for this compound

Following the esterification reaction, the reaction mixture contains the desired product, excess methanol, the acid catalyst, water, and potentially unreacted NTA or byproducts. A multi-step workup and purification process is required to isolate the pure ester. This typically involves neutralizing the acid catalyst, removing the excess methanol, and then employing one or more purification techniques.

Recrystallization and Precipitation Methods

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and impurities in a specific solvent at different temperatures. mt.com An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

For a polar ester like this compound, common solvent systems could include alcohols (like ethanol) or mixed solvent systems. pitt.edu A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate (B1210297), acetone) and then add a "non-solvent" or "anti-solvent" in which it is insoluble (e.g., hexane (B92381), heptane) until the solution becomes cloudy. reddit.com Upon slow cooling, the pure ester crystallizes out, leaving impurities in the solution.

Chromatographic Separation Techniques (e.g., Column Chromatography)

Column chromatography is a highly effective method for purifying compounds based on their differential adsorption to a stationary phase. columbia.edu For this compound, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a suitable method. researchgate.net

The crude product is loaded onto the top of the silica gel column, and a solvent or mixture of solvents (the mobile phase or eluent) is passed through it. Compounds separate based on their polarity; more polar compounds adhere more strongly to the polar silica gel and elute later, while less polar compounds travel down the column faster. uvic.ca Since esters are of intermediate polarity, a solvent system such as a mixture of hexane and ethyl acetate is often effective. The ester will elute after non-polar impurities but before any unreacted, highly polar Nitrilotriacetic Acid. researchgate.netuvic.ca The collected fractions are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. orgchemboulder.com

Distillation and Sublimation Considerations

Distillation: If this compound is a liquid or a low-melting solid, distillation can be an effective purification method. Given its molecular weight (233.22 g/mol ), it is likely to have a high boiling point at atmospheric pressure, which could lead to decomposition. nih.gov Therefore, vacuum distillation is the preferred method. epa.govepa.gov By reducing the pressure, the boiling point of the compound is lowered significantly, allowing it to vaporize and be collected at a temperature where it is stable.

Sublimation: Sublimation is a process where a solid transitions directly into a gas phase upon heating under reduced pressure, and then re-condenses into a pure solid on a cold surface. This technique is effective for purifying solids that have a sufficiently high vapor pressure below their melting point. While some amino acids and their simpler esters can be purified by sublimation, it is less common for more complex molecules. nih.govacs.org Whether this method is suitable for this compound would depend on its specific thermal properties, which are not widely reported.

Advanced Spectroscopic and Analytical Methodologies for Characterizing Trimethyl 2,2 ,2 Nitrilotriacetate and Its Derivatives

Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of Trimethyl 2,2',2''-nitrilotriacetate is dominated by absorptions corresponding to the ester and amine functionalities. nih.gov

Ester Group Vibrations: The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester groups, typically appearing in the region of 1735-1750 cm⁻¹. The C-O single bond stretching vibrations of the ester group will also produce strong bands, usually in the 1000-1300 cm⁻¹ range.

Amine Linkage Vibrations: The C-N stretching vibration of the tertiary amine is expected to be weaker than the ester bands and typically appears in the 1020-1250 cm⁻¹ region. The CH₂ groups adjacent to the nitrogen will also have characteristic stretching and bending vibrations. C-H stretching vibrations from the methylene (B1212753) and methyl groups are expected in the 2800-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong IR signal, the C-C and C-N bonds, which are more polarizable, may show stronger signals in the Raman spectrum.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (methyl) |

| ~2850 | Medium | C-H stretch (methylene) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1440 | Medium | C-H bend (methylene/methyl) |

| ~1200 | Strong | C-O stretch (ester) |

| ~1170 | Strong | C-N stretch |

Source: Adapted from publicly available spectral data. nih.gov

The rotational freedom around the C-N and C-C single bonds in this compound allows for the existence of various conformers. Vibrational spectroscopy can offer insights into the preferred conformation in the solid state or in solution. mdpi.com The exact positions and shapes of the vibrational bands can be sensitive to the molecular conformation. For instance, different rotational isomers (rotamers) may exhibit slight shifts in their characteristic vibrational frequencies. Computational studies on the related molecule, nitrilotriacetamide, have shown that different conformers can exist with varying orientations of the functional groups, and these have distinct calculated vibrational spectra. researchgate.net Similar conformational flexibility is expected for this compound. By comparing experimental IR and Raman spectra with theoretically calculated spectra for different possible conformers, it is possible to deduce the most stable or populated conformation under specific conditions.

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of molecules. By ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios (m/z), MS provides critical data for chemical identification and quantification.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, such as esters, without causing significant fragmentation. youtube.com In ESI-MS, a high voltage is applied to a liquid sample solution, creating an aerosol of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer. youtube.com

For this compound (C9H15NO6, Molecular Weight: 233.22 g/mol ), ESI-MS is an ideal method for confirming its molecular mass. nih.gov The analysis would typically be performed in positive ion mode, where the most commonly observed ion would be the protonated molecule, [M+H]+. Adducts with other cations present in the solvent, such as sodium [M+Na]+ or potassium [M+K]+, are also frequently detected. The high accuracy of mass analyzers allows for the confident confirmation of the compound's molecular weight based on the observed m/z values of these ions.

| Ion Species | Formula | Expected m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₆NO₆]⁺ | 234.0972 |

| [M+Na]⁺ | [C₉H₁₅NNaO₆]⁺ | 256.0791 |

| [M+K]⁺ | [C₉H₁₅KNO₆]⁺ | 272.0531 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is well-suited for volatile compounds like this compound, which is the trimethyl ester derivative of nitrilotriacetic acid (NTA). nih.govcdnsciencepub.com In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical "fingerprint," allowing for unambiguous identification. For purity assessment, GC-MS can separate this compound from volatile impurities, such as residual starting materials or by-products from its synthesis. The relative peak areas in the chromatogram can be used to estimate the purity of the sample. The mass spectrum of this compound shows a characteristic molecular ion peak (m/z 233) and several key fragment ions. nih.govnih.gov The base peak at m/z 174 is particularly significant for its identification. nih.govnih.gov

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

|---|---|---|

| 233 | 11.10 | [M]⁺ (Molecular Ion) |

| 174 | 99.99 | [M - COOCH₃]⁺ |

| 146 | 41.20 | [M - CH₂COOCH₃ - CH₂]⁺ or similar rearrangements |

| 45 | 63.90 | [COOH₂]⁺ |

| 42 | 31.70 | [C₂H₂O]⁺ or [C₃H₆]⁺ |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or five decimal places. nih.gov This precision allows for the determination of a compound's elemental composition from its exact mass. While conventional MS can confirm the nominal molecular weight, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas (isobars).

For this compound, the theoretical exact mass of its molecular ion [M]+ is 233.08993720 Da. nih.gov An experimental HRMS measurement would aim to match this value with a very low mass error (typically < 5 ppm). Such a result would provide strong evidence for the elemental formula C9H15NO6, confirming the compound's identity and elemental composition with a high degree of confidence. researchgate.net This is crucial for verifying the structure of newly synthesized compounds and for meeting the stringent requirements of regulatory submissions and publications.

X-ray Diffraction (XRD) Methodologies for Crystalline Structure Elucidation

X-ray diffraction (XRD) techniques are the most powerful methods for determining the arrangement of atoms within a crystalline solid. By analyzing the pattern of X-rays scattered by the electron clouds of atoms in a crystal, one can deduce the three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise atomic and molecular structure of a compound in its crystalline form. uni-ulm.deexcillum.com The technique requires a high-quality single crystal, which is irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the positions of the atoms can be determined. uni-ulm.de

While a crystal structure for the parent compound, nitrilotriacetic acid, has been reported, a publicly available single-crystal structure of this compound has not been identified. researchgate.net If a suitable single crystal of this ester were to be grown and analyzed, SC-XRD would provide unambiguous information on:

The precise bond lengths and angles within the molecule.

The conformation of the molecule in the solid state.

The arrangement of molecules within the crystal lattice (crystal packing).

The nature and geometry of any intermolecular interactions, such as hydrogen bonds or van der Waals forces.

This level of structural detail is invaluable for understanding the compound's physical properties and chemical reactivity.

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a bulk solid sample. nih.gov Instead of a single crystal, PXRD uses a finely powdered sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. europa.eu

A key application of PXRD is in the identification and characterization of polymorphs—different crystalline forms of the same compound. Polymorphs can exhibit different physical properties, including melting point, solubility, stability, and bioavailability, which is of critical importance in the pharmaceutical and materials science industries. nih.gov For this compound, PXRD would be the primary tool to:

Confirm the crystallinity of a bulk sample.

Identify the specific crystalline phase present.

Screen for the existence of different polymorphs under various crystallization conditions.

Assess the phase purity of a sample and quantify mixtures of different polymorphs.

Monitor the solid-state stability of the compound under different storage conditions (e.g., temperature, humidity).

Therefore, PXRD is an essential technique for the quality control and solid-state characterization of this compound.

Chromatographic Methodologies for Purity Profiling and Quantitative Analysis

Chromatographic techniques are essential for determining the purity and quantifying the amount of this compound in various samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools employed for these analytical challenges, each offering distinct advantages for profiling the compound and its potential impurities.

Gas Chromatography (GC) for Volatile Impurity Detection

Gas chromatography is a highly suitable technique for the analysis of this compound, as it is a volatile compound. Historically, GC has been the method of choice for the determination of the parent compound, NTA, in environmental samples, which first required derivatization to its more volatile methyl ester—the very compound of interest. cdnsciencepub.comresearcher.life This established methodology underscores the suitability of GC for analyzing the ester itself and any accompanying volatile impurities.

For the analysis, a capillary GC system coupled with a Mass Spectrometer (GC-MS) offers excellent sensitivity and specificity. nih.gov The sample, dissolved in a suitable organic solvent, is injected into the heated inlet of the GC, where it is vaporized. The separation occurs on a capillary column, typically with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase.

The mass spectrometer serves as a powerful detector, ionizing the molecules as they elute from the column and separating the resulting ions based on their mass-to-charge ratio. This provides a unique fragmentation pattern, or "mass spectrum," for each compound, allowing for positive identification. nih.gov For quantitative analysis, selected ion monitoring (SIM) can be used, where the MS is set to detect only specific fragment ions characteristic of this compound, thereby increasing sensitivity and reducing interferences. researcher.life

Table 2: Typical GC-MS Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| GC Column | 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 70°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-300 for full scan, or SIM of characteristic ions |

Table 3: Mass Spectrometry Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment Ion |

|---|---|---|

| 174 | 99.99 | [M - COOCH₃]⁺ |

| 45 | 63.90 | [COOH]⁺ or [C₂H₅O]⁺ fragment |

| 146 | 41.20 | [M - 2(COOCH₃) + H]⁺ |

| 42 | 31.70 | [C₂H₂O]⁺ or [C₃H₆]⁺ fragment |

| 233 | 11.10 | [M]⁺ (Molecular Ion) |

Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transition Studies

Thermal analysis techniques are indispensable for characterizing the physical properties and stability of materials like this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about phase transitions, thermal stability, and decomposition profiles. advanced-emc.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. advanced-emc.com For this compound, a TGA experiment would reveal its thermal stability and decomposition temperature. As the sample is heated, the TGA would record the temperature at which mass loss begins, indicating the onset of decomposition. This could involve the loss of the methyl ester groups or the fragmentation of the entire molecule. uri.eduias.ac.in Studies on the parent NTA show that its decomposition is highly dependent on conditions, often proceeding via decarboxylation at elevated temperatures. researchgate.net The ester would likely have a different, and potentially lower, decomposition temperature.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. hu-berlin.de This technique is used to detect thermal events such as melting, crystallization, and glass transitions. advanced-emc.comeag.com A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. It could also reveal other phase transitions, such as crystallization upon cooling from the melt (an exothermic event) or a glass transition if the material can exist in an amorphous state. researchgate.netresearchgate.net

Table 4: Information Obtainable from Thermal Analysis

| Technique | Key Information Provided | Relevance to this compound |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting Point (Tₘ), Crystallization Temperature (T꜀), Glass Transition (T₉), Enthalpy of transitions (ΔH) | Determines the melting point, identifies crystalline or amorphous nature, and assesses purity. |

| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Tₔ), Thermal Stability, Mass loss profile | Establishes the upper temperature limit for stability and provides insight into the decomposition mechanism. advanced-emc.com |

Coordination Chemistry and Ligand Properties of Trimethyl 2,2 ,2 Nitrilotriacetate

Ligand Design Principles and Coordination Potential of Trimethyl 2,2',2''-nitrilotriacetate

This compound is the trimethyl ester derivative of nitrilotriacetic acid (NTA), a well-established aminopolycarboxylic acid chelating agent. wikipedia.org The esterification of the three carboxylic acid groups introduces significant changes to the ligand's coordination properties, which can be understood by examining its donor atom arrangement, the electronic and steric influences of the methyl ester groups, and its pH-dependent behavior.

This compound possesses a tripodal structure with a central tertiary amine nitrogen atom and three carbonyl oxygen atoms from the methyl ester groups, which act as potential donor sites for metal coordination. wikipedia.org This arrangement allows it to function as a tetradentate ligand, capable of forming multiple chelate rings with a single metal ion, a phenomenon that typically enhances the stability of the resulting complex. nih.gov

The parent compound, nitrilotriacetic acid (NTA), in its fully deprotonated form (NTA³⁻), is a classic tetradentate ligand, utilizing the central nitrogen and three negatively charged carboxylate oxygen atoms to bind metal ions. nih.gov The chelating capability of this compound is distinct from that of NTA³⁻. While both can be tetradentate, the ester derivative is a neutral ligand, coordinating through the lone pairs on the nitrogen and oxygen atoms, whereas NTA³⁻ is a trianionic ligand, leading to the formation of neutral or anionic metal complexes with stronger electrostatic interactions.

| Feature | Nitrilotriacetic Acid (NTA³⁻) | This compound |

| Potential Donor Atoms | 1 Tertiary Amine (N) 3 Carboxylate Oxygens (O⁻) | 1 Tertiary Amine (N) 3 Carbonyl Oxygens (O) |

| Overall Charge | -3 | 0 (Neutral) |

| Ligand Type | Trianionic, Tetradentate | Neutral, Tetradentate |

| Bonding Interaction | Covalent and strong electrostatic | Covalent (dative) |

The replacement of acidic protons with methyl groups imparts significant steric and electronic changes that modify the coordination potential of the ligand compared to NTA.

Electronic Effects : The primary electronic difference lies in the nature of the oxygen donor atoms. The deprotonated carboxylate groups (COO⁻) in NTA³⁻ are strong, anionic σ-donors. In contrast, the carbonyl oxygens of the methyl ester groups in this compound are weaker, neutral σ-donors. differencebetween.com The electron-withdrawing character of the ester's carbonyl function also reduces the electron density on the central nitrogen atom, diminishing its basicity and donor strength compared to the nitrogen in NTA³⁻. Consequently, complexes formed with this compound are generally expected to be less stable than their NTA counterparts due to weaker ligand-to-metal orbital overlap and the absence of favorable electrostatic attraction. researchgate.net

Steric Effects : Steric hindrance is the repulsive force that arises when atoms are brought too close together, influencing the conformation and reactivity of molecules. differencebetween.com The methyl groups are significantly larger than the hydrogen atoms they replace. This increased steric bulk can influence the geometry of the metal complexes and may hinder the simultaneous coordination of all three ester groups to smaller metal ions. researchgate.net This steric crowding can also affect the ability of the ligand to form complexes with higher stoichiometries (e.g., 1:2 metal-to-ligand ratio), which are commonly observed for the less bulky NTA ligand. researchgate.netmdpi.com

Unlike NTA, which is a triprotic acid with three distinct pKa values, this compound lacks acidic carboxyl protons. nih.gov The dominant acid-base equilibrium involves the protonation of the central tertiary nitrogen atom.

N(CH₂COOCH₃)₃ + H⁺ ⇌ ⁺HN(CH₂COOCH₃)₃

This protonation is in direct competition with metal ion coordination. nih.gov At low pH, the nitrogen atom is protonated, rendering its lone pair of electrons unavailable for donation to a metal center. This effectively prevents the ligand from acting as a tetradentate chelator. As the pH of the solution increases, the amine group deprotonates, making the ligand active for metal complexation. Therefore, the formation of stable metal complexes with this compound is highly pH-dependent and is favored in neutral to alkaline conditions where the free base form of the ligand predominates. rsc.org This behavior is crucial for controlling the formation and dissociation of its metal complexes in aqueous solutions.

| Ligand | Acidic Protons | Primary Protonation Site | Expected pH Range for Coordination |

| Nitrilotriacetic Acid (H₃NTA) | 3 (Carboxylic Acids) | Carboxylates (low pH), Amine (high pH) | Wide range, species dependent on pH |

| This compound | 0 | Tertiary Amine | Neutral to Alkaline |

Metal Complex Formation with Transition and Main Group Elements

This compound forms coordination complexes with a variety of transition and main group metal ions, leveraging its tetradentate chelating ability.

The synthesis of metal complexes with this compound typically follows general procedures established in coordination chemistry. mdpi.comsysrevpharm.org A common method involves the direct reaction of the ligand with a metal salt in a suitable solvent.

A generalized synthesis protocol is as follows:

A solution of the desired metal salt (e.g., chloride, nitrate, perchlorate) is prepared in a polar solvent such as ethanol (B145695), methanol (B129727), or acetonitrile.

A stoichiometric amount of this compound, dissolved in the same or a miscible solvent, is added to the metal salt solution.

The reaction mixture is stirred at room temperature or gently heated to promote complex formation. The reaction time can vary from a few hours to a full day. nih.gov

The resulting complex may precipitate out of the solution upon formation or can be isolated by slow evaporation of the solvent, cooling, or addition of a less polar co-solvent to induce crystallization. nih.gov

The solid product is then collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum.

| Parameter | Typical Condition |

| Reactants | Metal Salt (e.g., MCl₂, M(NO₃)₂) + this compound |

| Solvent | Ethanol, Methanol, Acetonitrile |

| Stoichiometry | 1:1 or 1:2 (Metal:Ligand) |

| Temperature | Room Temperature to Reflux (~25-80 °C) |

| Reaction Time | 2 - 24 hours |

| Isolation Method | Precipitation, Crystallization, Solvent Evaporation |

The stoichiometry of the complexes formed between metal ions and this compound is primarily influenced by the coordination number and geometry preference of the metal ion, as well as the steric properties of the ligand. Common stoichiometries observed for related aminopolycarboxylate ligands are 1:1 (ML) and 1:2 (ML₂). researchgate.netresearchgate.net

1:1 Complexes (ML) : This is the most common stoichiometry, where one metal ion is coordinated to one molecule of the ligand. In such a complex, the metal ion is bound by the nitrogen and the three carbonyl oxygen atoms. The remaining coordination sites on the metal can be occupied by solvent molecules or other counter-ions. scispace.com Given the potential for steric strain from the three methyl ester arms, the 1:1 ratio is expected to be highly favorable for a wide range of metal ions.

1:2 Complexes (ML₂) : The formation of 1:2 complexes, where two ligand molecules coordinate to a single metal ion, is possible for metal ions with a coordination number of eight or higher, such as some lanthanides and actinides. mdpi.com However, the significant steric bulk of the two this compound ligands would create considerable crowding around the metal center. This steric hindrance likely makes the formation of 1:2 complexes less favorable compared to those formed with the smaller NTA ligand. researchgate.net

Investigations into these ratios often employ techniques such as potentiometric titration, spectrophotometry (e.g., Job's plot), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction, which provides definitive structural evidence. mdpi.com

Lack of Verifiable Data on the Coordination Chemistry of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific, verifiable research data concerning the coordination chemistry and ligand properties of this compound. The requested article, structured around detailed subsections of its coordination geometries and spectroscopic characterization of its metal complexes, cannot be generated with scientific accuracy as the primary research appears to be unavailable in the public domain.

Extensive searches for scholarly articles, structural databases, and spectroscopic data have yielded no specific studies on the formation, geometry, or characterization of metal complexes where this compound acts as the primary ligand. The available literature focuses overwhelmingly on its parent compound, Nitrilotriacetic acid (NTA).

Key Findings from Literature Search:

Focus on Nitrilotriacetic Acid (NTA): Research in this area is centered on the coordination chemistry of the deprotonated form of NTA (the nitrilotriacetate anion). wikipedia.orgwho.int This is because the negatively charged carboxylate groups (COO⁻) of the NTA anion form stable chelate complexes with a wide variety of metal ions. wikipedia.orgasianpubs.org

Absence of Ester-Based Ligand Studies: this compound is the trimethyl ester of NTA. In this form, the carboxylic acid groups are converted to methyl ester groups (COOCH₃). These ester groups are generally considered poor coordinating agents for metal ions compared to carboxylates, which may explain the absence of research on this compound as a primary ligand. It is plausible that the ester would hydrolyze to the parent NTA before any significant coordination occurs, especially in aqueous solutions.

No Data for Specified Analytical Techniques: No specific experimental data could be found for the following characterization techniques for metal complexes of this compound:

UV-Vis Spectroscopy

EPR Spectroscopy

X-ray Crystallography

Mössbauer Spectroscopy

No Information on Metal Ion Recognition: Similarly, there is no available research on the mechanisms of metal ion recognition or selectivity specifically for the this compound molecule.

Given the strict requirement to focus solely on "this compound" and not its parent acid, it is not possible to provide a scientifically sound and non-speculative article that adheres to the requested outline. Any attempt to do so would involve extrapolating data from NTA, which would be scientifically inappropriate and would violate the explicit instructions of the request.

Therefore, the article cannot be generated at this time due to the lack of foundational research on the subject.

Mechanisms of Metal Ion Recognition and Selectivity

Influence of Metal Ion Size and Charge on Complexation

The stability of metal complexes is profoundly influenced by the intrinsic properties of the central metal ion, primarily its ionic radius and charge density. Generally, for a given ligand, complex stability increases with increasing charge and decreasing size of the metal ion. This is due to the enhanced electrostatic attraction between a more charge-dense metal cation and the electron-donating atoms of the ligand.

While specific stability constant data for this compound are not widely reported, the well-documented behavior of its parent, nitrilotriacetate (NTA), provides a clear illustration of these principles. NTA forms highly stable complexes with trivalent cations like Fe³⁺ and less stable complexes with larger, divalent ions such as Ca²⁺ and Mg²⁺. researchgate.net This trend is governed by the Irving-Williams series for divalent metals, which follows the order Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺, reflecting changes in ionic radius and ligand field stabilization energy across the series.

Table 1: Stability Constants (log K₁) of Metal-Nitrilotriacetate (NTA) Complexes Disclaimer: This table shows data for the parent ligand, Nitrilotriacetate (NTA), to illustrate the influence of metal ion properties. The stability constants for this compound are expected to be substantially lower.

| Metal Ion | Ionic Radius (Å) | Charge | log K₁ (NTA) |

| Ca²⁺ | 1.00 | +2 | 6.4 |

| Mg²⁺ | 0.72 | +2 | 5.5 |

| Mn²⁺ | 0.83 | +2 | 7.4 |

| Fe²⁺ | 0.78 | +2 | 8.3 |

| Co²⁺ | 0.75 | +2 | 10.4 |

| Ni²⁺ | 0.69 | +2 | 11.5 |

| Cu²⁺ | 0.73 | +2 | 13.0 |

| Zn²⁺ | 0.74 | +2 | 10.7 |

| Fe³⁺ | 0.65 | +3 | 15.9 |

Competitive Binding Studies in Mixed Metal Systems

In environmental and biological systems, multiple metal ions often coexist, leading to competition for available ligands. The preferential binding of a ligand in a mixed-metal system is dictated by the relative stability constants of the complexes formed with each metal ion. etamu.edu A ligand will preferentially coordinate with the metal ion that forms the most thermodynamically stable complex.

Studies on mixed-ligand and mixed-metal systems involving NTA have been conducted to understand these competitive equilibria. researchgate.net For instance, in a solution containing both Cu²⁺ and Co²⁺, NTA will preferentially bind to Cu²⁺ due to the higher stability constant of the [Cu(NTA)]⁻ complex compared to the [Co(NTA)]⁻ complex. researchgate.net

Reactivity and Transformation Pathways of this compound within Coordination Spheres

Once coordinated to a metal center, this compound is susceptible to transformations that are often catalyzed by the metal ion itself. The primary reaction pathways involve the hydrolysis of its ester linkages and the exchange of the entire ligand from the metal's coordination sphere.

Hydrolysis of Ester Linkages within Metal Complexes

The hydrolysis of esters to their corresponding carboxylic acids and alcohols is a well-known reaction that can be significantly accelerated by the presence of metal ions. researchgate.net When this compound coordinates to a metal ion, likely through its central nitrogen and potentially one or more carbonyl oxygens, the ester groups become activated towards nucleophilic attack by water.

The mechanism for this metal-catalyzed hydrolysis involves the metal ion acting as a Lewis acid. It withdraws electron density from the ester's carbonyl group, increasing the positive partial charge on the carbonyl carbon. acs.org This polarization makes the carbon atom more electrophilic and thus more susceptible to attack by a nucleophile, such as a water molecule or a metal-bound hydroxide (B78521) ion. acs.org The formation of a metal-hydroxo species, which is a better nucleophile than water, is often pH-dependent and can lead to dramatic rate enhancements. researchgate.net

The efficiency of the hydrolysis is directly related to the Lewis acidity of the metal ion.

Highly Lewis-acidic metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) are potent catalysts for ester hydrolysis.

Less Lewis-acidic metals (e.g., Na⁺, K⁺, Ca²⁺) will have a much smaller catalytic effect.

The reaction ultimately converts the coordinated this compound into the metal complex of nitrilotriacetic acid (NTA), releasing three molecules of methanol. This process transforms a weak ligand into a much stronger tetradentate chelator, resulting in a more stable final complex.

Table 2: Factors Influencing Metal-Promoted Hydrolysis of Coordinated Esters

| Factor | Influence on Hydrolysis Rate | Rationale |

| Metal Ion Lewis Acidity | Increases with higher acidity (e.g., Fe³⁺ > Cu²⁺ > Ni²⁺ > Ca²⁺) | Stronger Lewis acids polarize the ester's carbonyl bond more effectively, increasing its susceptibility to nucleophilic attack. |

| pH of the Solution | Generally increases with pH | Higher pH favors the formation of metal-hydroxo species ([M(OH)]ⁿ⁺), which are more potent nucleophiles than water. |

| Coordination Geometry | Dependent on the specific geometry | The geometry of the complex can influence the proximity and orientation of the ester group relative to the attacking nucleophile (water or hydroxide). |

Ligand Exchange Reactions in Solution

Ligand exchange is a fundamental reaction in coordination chemistry where a ligand in a metal complex is replaced by another from the surrounding solution. cbpbu.ac.in The rate at which this occurs defines the complex as either kinetically inert (slow exchange) or labile (fast exchange). ualberta.ca

The kinetic stability of a complex is distinct from its thermodynamic stability. For example, the [Ni(CN)₄]²⁻ complex is thermodynamically very stable but undergoes extremely rapid ligand exchange, making it kinetically labile. cbpbu.ac.in The lability of a complex is influenced by factors such as the metal ion's electronic configuration (d-electron count), ionic size, and the nature of the ligands.

Complexes of the parent NTA ligand, being a tetradentate chelator, are generally less labile than complexes with monodentate ligands due to the chelate effect. For a complete dissociation to occur, all four donor-metal bonds must be broken sequentially.

In contrast, complexes of this compound are expected to be significantly more labile. As a potentially monodentate (N-donor) or weakly bidentate (N, O-donor) ligand, it forms fewer and weaker bonds with the metal center. This lower kinetic stability means it can be more easily displaced by other ligands in solution, including solvent molecules. nih.govinorgchemres.org The rate and mechanism of exchange (either associative, involving formation of a higher-coordinate intermediate, or dissociative, involving a lower-coordinate intermediate) would depend on the specific metal ion and the nature of the entering ligand. whiterose.ac.uk

Catalytic Applications of Trimethyl 2,2 ,2 Nitrilotriacetate Metal Complexes

Heterogeneous Catalysis and Immobilization Strategies

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, offering advantages in catalyst separation and recycling.

There is a lack of specific studies detailing the immobilization of trimethyl 2,2',2''-nitrilotriacetate complexes onto solid supports for heterogeneous catalysis. The development of such supported catalysts would be a novel area of research, potentially combining the catalytic properties of the metal complex with the practical benefits of a heterogeneous system.

Evaluation of Catalyst Recyclability and Stability in Heterogeneous Systems

The transition from homogeneous to heterogeneous catalysis is a critical step for industrial applications, primarily driven by the need for catalyst recovery and reuse. hilarispublisher.commdpi.com Immobilizing this compound metal complexes onto solid supports is a key strategy to achieve this. The stability and recyclability of such heterogeneous catalysts are paramount for economic and environmental viability. hilarispublisher.com

Evaluation of these catalysts typically involves repeated use in batch reactions or application in continuous flow systems. hilarispublisher.comumontreal.ca Key performance indicators include the maintenance of high product yield and selectivity over numerous cycles. A primary challenge in heterogeneous catalysis is the leaching of the active metal species from the support into the reaction medium. hilarispublisher.com This not only reduces the catalyst's long-term activity but can also lead to product contamination.

Several factors influence the stability of an immobilized catalyst:

Nature of the Support: Materials like silica (B1680970) gel, polymers, or zeolites can be functionalized to covalently bind the nitrilotriacetate ligand, providing a robust anchor.

Strength of the Metal-Ligand Bond: The inherent stability of the metal-nitrilotriacetate chelate is crucial. NTA is known to form highly stable complexes with a variety of metal ions. sid.ir

Reaction Conditions: Harsh conditions, such as high temperatures or the presence of competitive ligands in the reaction mixture, can promote catalyst degradation or metal leaching.

A typical recyclability study involves filtering the catalyst after a reaction cycle, washing it with appropriate solvents, and then reusing it in a subsequent run under identical conditions. nih.govnih.gov The activity is monitored, and any decrease is investigated to determine the cause, be it metal leaching, structural change in the complex, or fouling of the support surface.

Table 1: Hypothetical Recyclability Data for an Immobilized Pd-Trimethylnitrilotriacetate Catalyst in a Suzuki-Miyaura Coupling Reaction

| Cycle Number | Product Yield (%) | Leached Pd (ppm) |

|---|---|---|

| 1 | 98 | 1.2 |

| 2 | 97 | 1.5 |

| 3 | 96 | 1.8 |

| 4 | 93 | 2.5 |

This interactive table illustrates a typical trend where a slight decrease in yield per cycle is correlated with a minor increase in metal leaching, indicating good but not perfect stability.

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is fundamental to optimizing catalyst performance, improving selectivity, and designing new, more efficient catalysts. rsc.org Mechanistic investigations for reactions catalyzed by this compound complexes would focus on elucidating the step-by-step pathway from reactants to products, involving the metal center.

In situ and operando spectroscopic techniques are powerful tools for studying catalysts under actual reaction conditions. psi.ch These methods allow for the direct observation of the catalyst's state, including the identification of the active species and any transformations it undergoes during the catalytic cycle.

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in the vibrational modes of the nitrilotriacetate ligand's carbonyl groups upon coordination to the metal and interaction with substrates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the catalyst and its intermediates in the solution phase.

X-ray Absorption Spectroscopy (XAS): A synchrotron-based technique that can provide information on the oxidation state and local coordination environment of the metal center as the reaction progresses.

UV-Vis Spectroscopy: Useful for tracking changes in the electronic state of the metal ion, particularly for transition metals like cobalt and iron that have distinct spectral features in different oxidation states. tandfonline.com

These studies help to identify the resting state of the catalyst and to detect transient, highly reactive intermediates that are crucial to the catalytic process but exist in very low concentrations. nih.gov

Kinetic studies are essential for quantifying the reaction rate and understanding how it depends on the concentration of reactants, catalyst, and other species. This information is used to derive a rate law, which is a mathematical expression that provides strong evidence for a proposed reaction mechanism. tandfonline.comacs.orgresearchgate.net

For a hypothetical oxidation reaction catalyzed by an Fe(III)-Trimethylnitrilotriacetate complex, a kinetic study might involve systematically varying the initial concentrations of the substrate, the oxidant, and the catalyst, and measuring the initial reaction rate for each experiment.

Table 2: Example Kinetic Data for a Catalytic Oxidation Reaction

| Experiment | [Substrate] (M) | [Oxidant] (M) | [Catalyst] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.001 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.001 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.001 | 1.5 x 10⁻⁵ |

From this data, one could deduce that the reaction is first-order with respect to the substrate and the catalyst, and zero-order with respect to the oxidant. This suggests that the oxidant is not involved in the rate-determining step of the reaction.

The resulting rate law, for example, Rate = k[Substrate][Catalyst], would imply that the rate-determining step involves the interaction of the substrate with the catalyst complex, occurring before the final oxidation step.

Identifying and characterizing intermediates is crucial for validating a proposed catalytic cycle. nih.gov These species are often transient and present in low concentrations, making their detection challenging. nih.gov Techniques for their identification include:

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can intercept and detect charged intermediates directly from the reaction mixture. nih.gov

Cryogenic Trapping: The reaction can be flash-frozen at various stages, and the resulting mixture analyzed by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to characterize paramagnetic intermediates (e.g., complexes of Cu(II), Fe(III), or transient radical species). nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the entire reaction pathway, predict the structures and energies of possible intermediates and transition states, and corroborate experimental findings. acs.org

For instance, in a C-H amination reaction, in situ mass spectrometry has been used to detect fleeting rhodium-nitrene intermediates, providing direct evidence for their role in the catalytic cycle. nih.gov A similar approach could be applied to reactions catalyzed by this compound complexes to capture and characterize key reactive species.

Enantioselective Catalysis with Chiral this compound Derivatives (Hypothetical or modified)

Enantioselective catalysis, the synthesis of a specific chiral product from achiral or racemic starting materials, is of paramount importance, particularly in the pharmaceutical industry. cmu.eduresearchgate.net This is achieved using a chiral catalyst that creates a diastereomeric interaction with the substrate, favoring the formation of one enantiomer over the other.

The this compound ligand is achiral. To be used in enantioselective catalysis, it must be modified to incorporate chirality. nih.gov There are several hypothetical strategies to achieve this:

Modification of the Acetate (B1210297) Arms: Introducing chiral substituents onto the acetate arms of the nitrilotriacetate scaffold. This could be achieved by starting the synthesis from chiral α-hydroxy or α-amino esters.

Creating a Chiral Backbone: Synthesizing an analogue of nitrilotriacetic acid where the central nitrogen atom is part of a larger, rigid, and chiral molecular framework.

Use of Chiral Auxiliaries: Attaching a chiral group to the ligand that can influence the stereochemical outcome of the reaction without being part of the primary coordination sphere.

Once a chiral derivative is synthesized and complexed with a suitable metal, it could be applied to a range of asymmetric transformations. nih.govunt.edu The design of the ligand is critical; the chiral elements must be positioned close to the metal's active site to effectively control the approach of the substrate. nih.gov

Table 3: Potential Applications of Chiral Metal-Nitrilotriacetate Derivative Catalysts

| Asymmetric Reaction | Potential Metal Center | Desired Chiral Product |

|---|---|---|

| Hydrogenation of Prochiral Alkenes | Rhodium (Rh), Ruthenium (Ru) | Chiral Alkanes |

| Aldol Reaction | Zinc (Zn), Copper (Cu) | Chiral β-Hydroxy Ketones |

| Michael Addition | Nickel (Ni), Copper (Cu) | Chiral 1,5-Dicarbonyl Compounds |

The development of such catalysts would involve synthesizing a library of chiral nitrilotriacetate derivatives and screening them in a target reaction to find the optimal combination of ligand structure, metal ion, and reaction conditions to achieve high yield and high enantiomeric excess (ee). unt.edu

Contributions of Trimethyl 2,2 ,2 Nitrilotriacetate to Materials Science

Role as a Building Block in Polymer Synthesis

The structure of Trimethyl 2,2',2''-nitrilotriacetate lends itself to several applications in polymer chemistry, where it can be incorporated to introduce specific functionalities. Its derivatives are particularly valuable in creating polymers with advanced capabilities.

Monomer or Cross-linking Agent in Polymer Architectures

While direct polymerization of this compound is not commonly documented, its structural motif is integral to the synthesis of specialized polymers. For instance, a related triacrylate crosslinking agent, 2,2',2''-nitrilotriethyl triacrylate (NTETA), is synthesized from the corresponding triethanolamine. researchgate.net This suggests that this compound could serve as a precursor, which after modification of its ester groups into polymerizable units, can act as a trifunctional cross-linking agent. iieta.org Cross-linking agents are crucial for creating three-dimensional polymer networks, enhancing mechanical strength and thermal stability. foodpackagingforum.orgmdpi.com The introduction of a nitrilotriacetate core through such a cross-linker can imbue the polymer matrix with unique properties.

Synthesis of Functionalized Polymers with Metal-Binding Sites

A key application of the nitrilotriacetate (NTA) group in polymer science is the creation of materials with the ability to chelate metal ions. uss.clresearchgate.net Polymers functionalized with NTA groups can be synthesized through various methods, including the grafting of NTA-containing monomers onto a polymer backbone. nih.gov These functionalized polymers act as polychelatogens, capable of binding a range of metal ions. uss.cl The binding efficiency is often pH-dependent, with an increase in pH leading to enhanced metal ion retention due to both coordination and electrostatic interactions. uss.cl

The resulting metal-chelating polymers have applications in areas such as water treatment for the removal of heavy metal ions and in the development of sensors. The ability to bind specific metal ions also opens pathways for creating catalytic polymeric materials.

Below is a table summarizing the metal ion retention capabilities of NTA-functionalized water-soluble polymers.

| Metal Ion | Ligand Type in Polymer | pH Effect on Retention | Interaction Type |

| Ag(I) | Amine, Carboxylic Acid, Sulfonic Acid | Increases with pH | Coordination, Electrostatic |

| Cu(II) | Amine, Carboxylic Acid, Sulfonic Acid | Increases with pH | Coordination, Electrostatic |

| Co(II) | Amine, Carboxylic Acid, Sulfonic Acid | Increases with pH | Coordination, Electrostatic |

| Ni(II) | Amine, Carboxylic Acid, Sulfonic Acid | Increases with pH | Coordination, Electrostatic |

| Ca(II) | Amine, Carboxylic Acid, Sulfonic Acid | Increases with pH | Coordination, Electrostatic |

| Hg(II) | Amine, Carboxylic Acid, Sulfonic Acid | Increases with pH | Coordination, Electrostatic |

| Cr(III) | Amine, Carboxylic Acid, Sulfonic Acid | Increases with pH | Coordination, Electrostatic |

Component in the Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers